molecular formula C25H28N2O4 B2354871 4-phenyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1058453-49-8

4-phenyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2354871
CAS No.: 1058453-49-8
M. Wt: 420.509
InChI Key: LVCNDSAOXJTOEE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an indole group, a tetrahydrofuran group, and a tetrahydropyran group . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing similar structures involve various types of organic reactions. For instance, tetrahydrofurans can be synthesized from readily available cis-butene-1,4-diol based on a redox-relay Heck reaction .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The compound would likely have a high molecular weight .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, it would likely be a solid at room temperature .

Scientific Research Applications

Application in Carbon-Sulfur Bond Formation

Palladium-catalyzed carbon-sulfur bond formation using modified Migita reaction conditions was explored, with an application in the synthesis of a compound structurally similar to 4-phenyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)tetrahydro-2H-pyran-4-carboxamide. This method was developed as a general approach for thioaryl halide cross-coupling, demonstrating its utility in the synthesis of complex molecules (T. Norris & K. Leeman, 2008).

Synthesis in CCR5 Antagonist Development

The practical synthesis of a compound closely related to this compound was achieved, illustrating its application in creating orally active CCR5 antagonists. This demonstrates the compound's relevance in the development of therapeutic agents (T. Ikemoto et al., 2005).

Synthesis and Anticancer Activity

Research into 4,5,6,7-Tetrahydrothieno-pyridine derivatives, a class of compounds structurally related to this compound, has shown their potential in various pharmacological fields, including anticancer activity. This highlights the compound's potential role in the development of new chemotherapeutic agents (N. Rao et al., 2018).

Antibacterial Activity Studies

The synthesis of novel compounds structurally similar to this compound was carried out, leading to the discovery of antibacterial activity. This suggests the compound's potential in the development of new antibacterial agents (А. А. Aghekyan et al., 2020).

Involvement in Domino Synthesis Reactions

The compound was involved in domino one-pot three-component reactions, demonstrating its utility in the synthesis of complex heterocyclic molecules. This showcases the compound's versatility in organic synthesis (S. Sivakumar et al., 2013).

Role in Inhibiting Cholesterol Biosynthesis

Studies on analogues of this compound have shown significant inhibitory effects on HMG-CoA reductase, an enzyme crucial in cholesterol biosynthesis. This suggests potential applications in treating hypercholesterolemia (B. Roth et al., 1991).

Application in Histamine H3 Receptor Antagonism

The design and synthesis of novel series of compounds, including derivatives of this compound, have been explored as histamine H3 receptor antagonists. This underscores the compound's potential in developing treatments for disorders related to histamine dysregulation (Zhongli Gao et al., 2015).

Properties

IUPAC Name

N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]-4-phenyloxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4/c28-23(22-7-4-14-31-22)27-13-10-18-8-9-20(17-21(18)27)26-24(29)25(11-15-30-16-12-25)19-5-2-1-3-6-19/h1-3,5-6,8-9,17,22H,4,7,10-16H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCNDSAOXJTOEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4(CCOCC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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